Cas no 83721-64-6 (5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI))
![5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) structure](https://fr.kuujia.com/scimg/cas/83721-64-6x500.png)
83721-64-6 structure
Nom du produit:5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
- 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-
- 6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulphonamide
- EINECS 280-591-1
- 6,7,12,19,20,25-Hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra(2,1,9-mna)naphth(2'',3'':6',7')indolo(2',3':5,6)naphth(2,3-h)acridine-18-sulphonamide
- 83721-64-6
-
- Piscine à noyau: InChI=1S/C47H33N3O7S/c1-49(2)58(56,57)47-23-8-4-3-7-21(23)17-33-35(51)19-31-26-12-11-22-18-32-29(46(54)37(22)42(26)48-43(31)41(33)47)15-14-27-25-13-16-30-40-38(25)34(50(55)44(27)32)20-36(52)39(40)24-9-5-6-10-28(24)45(30)53/h3-19,22,24,28,33,37,39-40,44H,20H2,1-2H3/p+1
- La clé Inchi: IWVCAKJKXJXFKT-UHFFFAOYSA-O
- Sourire: CN(C)S(=O)(=O)C1=C2C=CC=CC2=CC3C1=C4C(=CC3=O)C5=C(N4)C6C(C=C5)C=C7C8C(=CC=C7C6=O)C9=CC=C1C2C9=C([N+]8=O)CC(=O)C2C2C=CC=CC2C1=O
Propriétés calculées
- Qualité précise: 784.21174661g/mol
- Masse isotopique unique: 784.21174661g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 2
- Complexité: 2950
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 8
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 146Ų
- Le xlogp3: 0.6
5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Littérature connexe
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
83721-64-6 (5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)) Produits connexes
- 2172376-01-9(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-dimethylpentanoic acid)
- 1805402-42-9(Methyl 2-bromo-4-(difluoromethyl)-5-fluoropyridine-3-acetate)
- 304655-80-9(Chloramine B)
- 2034247-05-5(benzyl N-{[({[2,3'-bipyridine]-4-yl}methyl)carbamoyl]methyl}carbamate)
- 1234883-66-9(N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide)
- 1845713-71-4(2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate)
- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 43086-60-8(Nitric-15N acid,ammonium-15N salt (9CI))
- 71931-22-1(GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-)
- 1281069-94-0(N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
